molecular formula C12H19NO3 B8147985 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B8147985
M. Wt: 225.28 g/mol
InChI Key: OOZDIJMXZPRPFS-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)bicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetamidomethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the acetamidomethyl group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with biological targets, making the compound valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(14)13-8-11-2-5-12(6-3-11,7-4-11)10(15)16/h2-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDIJMXZPRPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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